4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline
Description
4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline (CAS: 53055-03-1) is a structurally complex aniline derivative featuring a methoxy-substituted aromatic ring linked to a tetrahydroquinoline moiety via a methylene-oxygen bridge. Its molecular formula is C₁₈H₂₃ClN₂O, with a molecular weight of 282.38 g/mol . The compound’s synthesis often involves multi-step protocols, including cross-coupling reactions such as Buchwald-Hartwig amination, as seen in structurally related quinoline derivatives .
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
4-methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-9-7-13(18)10-17(16)21-11-14-8-6-12-4-2-3-5-15(12)19-14/h2-5,7,9-10,14,19H,6,8,11,18H2,1H3 |
InChI Key |
JWPBDFGSRODXLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC2CCC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline intermediate, which is then reacted with an appropriate aniline derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction might be carried out in the presence of a base such as sodium carbonate and a solvent like methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography might also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce various aniline derivatives with different functional groups .
Scientific Research Applications
4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues in Quinoline and Aniline Families
The compound shares structural motifs with several classes of molecules, including quinoline-based anilines, dihydrobenzooxazines, and trifluoromethyl-substituted anilines. Below is a detailed comparison:
Table 1: Key Structural and Physical Properties
Biological Activity
4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4-methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline
- Molecular Formula : CHNO
- Molecular Weight : 284.357 g/mol
This structure suggests a combination of aniline and tetrahydroquinoline functionalities, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline has been explored in various studies. Key areas of focus include:
The mechanisms through which 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline exerts its biological effects may include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Interaction with Receptors : It could potentially interact with receptors that play roles in signaling pathways relevant to cancer and inflammation.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Antiproliferative effects on cancer cells | , |
| Antimicrobial | Potential antimicrobial activity | |
| Neuroprotective | Possible neuroprotective properties |
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of various tetrahydroquinoline derivatives on human cancer cell lines. The results indicated that compounds similar to 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline exhibited significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could disrupt bacterial cell wall synthesis and inhibit growth effectively compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
